N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Overview
Description
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl core substituted with a chlorophenyl group and a trifluoromethyl group, as well as a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multiple steps, starting with the formation of the pyrimidinyl core One common approach is the reaction of 2-chlorophenyl with a trifluoromethylated pyrimidinyl precursor under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-maleimide: Another compound with a chlorophenyl group, but with a different core structure.
Dicofol: Contains a chlorophenyl group and is used in agriculture.
Uniqueness: N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine stands out due to its trifluoromethyl group and the presence of the glycine moiety, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
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Properties
IUPAC Name |
2-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-4-2-3-5-9(8)15/h2-6H,7H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDBWFVVBUDRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143554 | |
Record name | Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820603-75-5 | |
Record name | Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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